(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Ferrocenylmethyl)trimethylammonium Bromide is a chemical compound with the molecular formula C14H20BrFeN and a molecular weight of 338.06 . It is commonly used as a biochemical reagent .

Molecular Structure Analysis

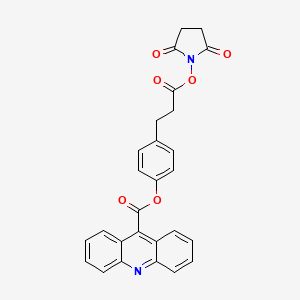

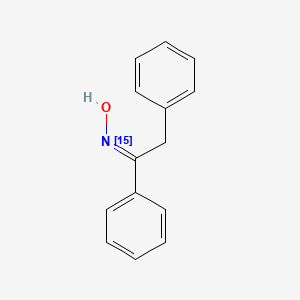

The molecular structure of (Ferrocenylmethyl)trimethylammonium Bromide consists of 14 carbon atoms, 20 hydrogen atoms, one bromine atom, one iron atom, and one nitrogen atom . The specific structure diagram was not found in the search results.Physical And Chemical Properties Analysis

(Ferrocenylmethyl)trimethylammonium Bromide is a solid at 20 degrees Celsius . It has a light yellow to yellow to orange powder to crystal appearance . Its solubility in methanol is very faint .科学的研究の応用

Electrochemical Sensing and Ion Pairing

- Ion Pairing and Sensing Applications : (Ferrocenylmethyl)trimethylammonium cation exhibits strong ion-pairing interactions, which are reinforced following its oxidation to the ferrocinium form. This property enables it to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes, as evident from clear two-wave voltammetry features, facilitating their amperometric titration (Reynes et al., 2002).

Ferroelectricity and Phase Transition

- Ferroelectricity Below Room Temperature : Trimethylammonium bromide demonstrates ferroelectricity just below room temperature, undergoing a first-order paraelectric–ferroelectric phase transition. This transition is accompanied by significant changes in structural, thermal, and electrical properties (Gao et al., 2020).

Electron Transfer and Surface Activity Control

Electron Transfer in Clay Minerals : A series of ferrocenyl surfactants, including (ferrocenylmethyl)trimethylammonium, was tested to study electron transfer reactions in clay minerals. These surfactants contain trimethylammonium headgroups and ferrocene tail groups, and their electron transfer properties were analyzed using various techniques (Swearingen et al., 2004).

Controlling Viscoelasticity with Redox Reaction : The fluid's viscoelasticity can be tuned with the Faradaic reaction of a "redox-switchable" surfactant like (11-ferrocenylundecyl)trimethylammonium bromide. This property has potential applications in inkjet printers, electrochemically controlled substance release, and fluid flow rate control using electrical signals (Tsuchiya et al., 2004).

Electrochemistry and Inclusion Complex Formation

- Electrochemical Behavior and Inclusion Complexes : The electrochemical behaviors of ferrocene derivatives, including (ferrocenylmethyl)trimethylammonium hexafluorophosphate, were studied in aqueous and acetonitrile solutions. The impact of β-cyclodextrin on the voltammetric behavior of these compounds in aqueous solutions was also investigated, demonstrating changes in currents and potentials upon complex formation (Coutouli-argyropoulou et al., 1999).

Safety And Hazards

(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

将来の方向性

特性

CAS番号 |

106157-30-6 |

|---|---|

製品名 |

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE |

分子式 |

C14H20BrFeN |

分子量 |

338.07 |

IUPAC名 |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |

InChI |

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |

InChIキー |

QNUPENXMUJPLDQ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)